molecular formula C7H3F3N2O5 B1345968 2,6-Dinitro-4-(trifluoromethyl)phenol CAS No. 393-77-1

2,6-Dinitro-4-(trifluoromethyl)phenol

Cat. No.: B1345968
CAS No.: 393-77-1
M. Wt: 252.1 g/mol
InChI Key: FXZGYEWQIGIFMC-UHFFFAOYSA-N
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Description

2,6-Dinitro-4-(trifluoromethyl)phenol: is a synthetic organic compound with the molecular formula C₇H₃F₃N₂O₅. It is known for its distinctive structure, which includes two nitro groups and a trifluoromethyl group attached to a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Mechanism of Action

Target of Action

It’s known that the compound is a chemical transformation product , suggesting it may interact with various biological targets.

Mode of Action

It has been used to synthesize acid-base salts using a proton transfer mechanism with various azoles . This suggests that the compound may interact with its targets through proton transfer, leading to changes in the targets’ properties or functions.

Result of Action

It’s known that the compound is a high-energy-density material (hedm), suggesting it may have significant energetic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dinitro-4-(trifluoromethyl)phenol. For instance, the compound has high leachability and is mobile in the environment . This suggests that environmental conditions such as soil composition and moisture levels could potentially affect the compound’s behavior and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where phenol derivatives are treated with nitrating agents in reactors designed to handle the exothermic nature of the reaction. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the substituent introduced.

Scientific Research Applications

Chemistry: 2,6-Dinitro-4-(trifluoromethyl)phenol is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions .

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It has been used in studies related to oxidative stress and cellular metabolism due to its ability to undergo redox reactions .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

Uniqueness: 2,6-Dinitro-4-(trifluoromethyl)phenol is unique due to the specific positioning of its nitro and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications requiring precise control over redox reactions and substitution patterns .

Properties

IUPAC Name

2,6-dinitro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O5/c8-7(9,10)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZGYEWQIGIFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192542
Record name p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393-77-1
Record name 2,6-Dinitro-4-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dinitro-4-(trifluoromethyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-Dinitro-4-(trifluoromethyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,6-Dinitro-4-(trifluoromethyl)phenol relevant to the degradation of the herbicide trifluralin?

A1: Research indicates that this compound is a significant degradation product of the herbicide trifluralin []. When fungal species like Aspergillus carneus, Fusarium oxysporum, and Trichoderma viride interact with trifluralin, they break it down into various metabolites, with this compound constituting a major portion of these transformation products []. This suggests a potential pathway for the microbial degradation of trifluralin in the environment.

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